molecular formula C18H13N3O3 B1429514 4-(4-Methoxyphenyl)pyrimido[1,2-b]indazole-2-carboxylic acid CAS No. 1435989-87-9

4-(4-Methoxyphenyl)pyrimido[1,2-b]indazole-2-carboxylic acid

Cat. No. B1429514
M. Wt: 319.3 g/mol
InChI Key: BCZBLYSIHDCGPL-UHFFFAOYSA-N
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Description

“4-(4-Methoxyphenyl)pyrimido[1,2-b]indazole-2-carboxylic acid” is a chemical compound with the CAS Number: 1435989-87-9 . It has a molecular weight of 319.32 . The IUPAC name for this compound is 4-(4-methoxyphenyl)pyrimido[1,2-b]indazole-2-carboxylic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C18H13N3O3/c1-24-12-8-6-11(7-9-12)16-10-15(18(22)23)19-17-13-4-2-3-5-14(13)20-21(16)17/h2-10H,1H3,(H,22,23) . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

The compound has a melting point of 279–278 °C . The 1H NMR and 13C NMR values are also provided , which can give insights into the compound’s structure.

Scientific Research Applications

Synthesis and Chemical Properties

  • Metal-Free Regioselective Synthesis: A metal-free approach for synthesizing pyrimido-fused indazoles, including 4-(4-methoxyphenyl)pyrimido[1,2-b]indazole-2-carboxylic acid derivatives, has been developed. This method involves a domino reaction using 3-aminoindazole, aryl aldehydes, and acetophenones, yielding a variety of pyrimidoindazole compounds with good antioxidant activity and fluorescence properties (Palaniraja et al., 2016).
  • Crystallographic Characterization: The structural features of pyrimido[1,2-b]indazole derivatives have been explored using various spectroscopic techniques, including NMR, FT-IR, and HR-MS, with some compounds exhibiting significant π-electron delocalization (Ramle et al., 2022).

Photophysical Properties

  • Fluorescence Studies: Certain pyrimido-fused indazole derivatives, including the 4-(4-methoxyphenyl) variant, have been found to exhibit notable fluorescence characteristics. This makes them potentially useful for applications in fluorescence imaging and as fluorophores in various scientific studies (Palaniraja et al., 2016).

Potential Biological and Medicinal Applications

  • Monoamine Oxidase Inhibitors: Pyrimido[1,2-b]indazole derivatives have been identified as selective inhibitors of human monoamine oxidase B, with potential applications in neuroprotective treatments, particularly for conditions like Parkinson's disease (Jismy et al., 2020).
  • Anticancer Activity: Some pyrimido[1,2-b]indazole derivatives have shown promising anticancer activity in vitro, particularly against A-549 cell lines, suggesting potential for development as anticancer agents (Yakaiah et al., 2007).

Miscellaneous Applications

  • Corrosion Inhibition: Derivatives of pyrimido[1,2-b]indazole, such as 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole, have shown effectiveness in inhibiting corrosion of mild steel in acidic environments, indicating potential applications in industrial corrosion control (Bentiss et al., 2009).

properties

IUPAC Name

4-(4-methoxyphenyl)pyrimido[1,2-b]indazole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O3/c1-24-12-8-6-11(7-9-12)16-10-15(18(22)23)19-17-13-4-2-3-5-14(13)20-21(16)17/h2-10H,1H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCZBLYSIHDCGPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NC3=C4C=CC=CC4=NN23)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Methoxyphenyl)pyrimido[1,2-b]indazole-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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